Pratorimine
Description
Contextualization within Amaryllidaceae Alkaloid Chemistry
The Amaryllidaceae family of plants is renowned for producing a wide array of biologically active alkaloids, which are characterized by their unique and complex chemical structures. These compounds have long been a subject of interest for natural product chemists. Pratorimine belongs to the pyrrolophenanthridone subclass of Amaryllidaceae alkaloids. It is often found alongside other well-known alkaloids such as lycorine, hippadine (B1673251), and tazettine (B33) in various plant species. researchgate.netresearchgate.net The study of pratorimine and its co-occurring alkaloids provides valuable insights into the biosynthetic pathways and chemical diversity within the Amaryllidaceae family.
Historical Overview of Pratorimine in Natural Products Research
The initial isolation of pratorimine was reported from Crinum latifolium and Crinum pratense. acs.org In these early studies, its structure was proposed based on spectroscopic data, primarily ¹H-NMR. acs.org However, subsequent research involving an unambiguous chemical synthesis led to a revision of the initially proposed structure, firmly establishing its correct chemical identity. acs.org This journey from isolation and initial characterization to definitive structural confirmation through synthesis is a classic narrative in the field of natural products chemistry. Since its discovery, pratorimine has been identified in other Amaryllidaceae species, including Crinum asiaticum var. japonicum, Crinum bulbispermum, and Haemanthus kalbreyeri, further solidifying its place within this alkaloid family.
Structure
3D Structure
Properties
CAS No. |
88660-12-2 |
|---|---|
Molecular Formula |
C16H11NO3 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
5-hydroxy-4-methoxy-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2,4,6,10,12(16),13-heptaen-8-one |
InChI |
InChI=1S/C16H11NO3/c1-20-14-8-11-10-4-2-3-9-5-6-17(15(9)10)16(19)12(11)7-13(14)18/h2-8,18H,1H3 |
InChI Key |
LAKWSSVAGFQTAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC4=C3N(C2=O)C=C4)O |
Origin of Product |
United States |
Chemical Properties of Pratorimine
The chemical properties of pratorimine have been characterized through various analytical techniques, providing a foundational understanding of this molecule.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₁NO₃ | glpbio.comnih.gov |
| Molecular Weight | 265.26 g/mol | glpbio.comnih.gov |
| IUPAC Name | 5-hydroxy-4-methoxy-9-azatetracyclo[7.6.1.0²,⁷.0¹²,¹⁶]hexadeca-1(15),2,4,6,10,12(16),13-heptaen-8-one | nih.gov |
| CAS Number | 88660-12-2 | glpbio.comnih.gov |
| Physical Appearance | Colorless crystals | acs.org |
| Melting Point | 261-262 °C | acs.org |
Chemical Structure and Elucidation of Pratorimine
Historical Structural Assignments and Ambiguities
Pratorimine was first isolated from Crinum latifolium and Crinum pratense. acs.org Initial structural work based on ¹H-NMR studies led to the assignment of a specific chemical structure to pratorimine and a related alkaloid, pratorinine. acs.org However, this initial assignment was later questioned. A subsequent partial demethylation of pratosine was assumed to yield pratorimine, but this reaction was based on the premise of demethylation occurring at the C-10 methoxyl group, an assumption that introduced ambiguity. acs.org The possibility of demethylation at the C-9 methoxyl group was reportedly overlooked, creating uncertainty in the definitive structure. acs.org
Definitive Structural Elucidation and Revisions
The ambiguity surrounding the structure of pratorimine was resolved through a combination of X-ray diffraction analysis of the related compound pratorinine and an unambiguous chemical synthesis of pratorimine itself. acs.org A revised structure for pratorimine was proposed based on an X-ray diffraction analysis of pratorinine isolated from Crinum bulbispermum. acs.org The identity of the infrared (IR) spectra of the alkaloid isolated from both C. latifolium and C. bulbispermum further supported this revision. acs.org The definitive confirmation came from the total synthesis of the revised structure (4,5-ethano-9-hydroxy-10-methoxy-7-phenanthridone), which was shown to be identical to the naturally occurring pratorimine. acs.orgresearchgate.netbioline.org.br
Nuclear Magnetic Resonance (NMR) spectroscopy has been a important tool in the structural elucidation of pratorimine. acs.orgfigshare.com Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HMQC, HMBC) NMR techniques have been employed to determine the connectivity and spatial relationships of the atoms within the molecule. bioline.org.brfigshare.com The chemical shifts and coupling constants provide detailed information about the chemical environment of each proton and carbon atom, which is essential for assembling the molecular structure. acs.org
Below is a table summarizing the reported ¹H and ¹³C NMR data for pratorimine.
| Position | δH (ppm, multiplicity, J in Hz) | δC (ppm) |
| 1 | 8.15 (d, 7.8) | 119.6 |
| 2 | 7.22 (s) | 116.1 |
| 3 | - | 149.9 |
| 4 | - | 151.4 |
| 5 | 7.59 (s) | 108.5 |
| 6 | - | 141.8 |
| OCH₃ | 4.02 (s) | 57.0 |
| OH | 7.00 (br) | - |
| COOH | - | 166.7 |
| Data obtained in CD₃COCD₃ acs.org |
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. In the case of pratorimine, the IR spectrum was crucial for confirming the structural revision. acs.org The identity of the IR spectra of samples isolated from different plant sources provided strong evidence that they were the same compound. acs.org Key absorption bands in the IR spectrum of pratorimine include signals corresponding to hydroxyl (O-H) and carbonyl (C=O) groups, which are characteristic features of its molecular structure. acs.org
Table of IR Data for Pratorimine
| Wavenumber (cm⁻¹) | Functional Group Assignment |
|---|---|
| 3520 | O-H stretching |
| 1640 | C=O stretching (amide) |
| 1580 | C=C stretching (aromatic) |
| 1530 | C=C stretching (aromatic) |
Data from Nujol mull acs.org
Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound. For pratorimine, high-resolution mass spectrometry (HRMS) would provide an exact mass, allowing for the determination of its elemental composition. figshare.com The mass spectrum of pratorimine shows a molecular ion peak (M+) at m/z 265, which corresponds to the molecular weight of the revised structure. acs.org This technique, often coupled with gas chromatography (GC-MS), is also used to identify pratorimine in plant extracts. researchgate.net
While X-ray diffraction was performed on the related alkaloid pratorinine to revise the structures of both compounds, this analytical technique is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. acs.orghhu.de For a molecule like pratorimine, single-crystal X-ray diffraction would provide unambiguous proof of its structure, including the precise stereochemistry at any chiral centers. biocrick.com This method involves passing X-rays through a single, well-ordered crystal of the compound and analyzing the resulting diffraction pattern to build a detailed model of the atomic positions. hhu.de
Mass Spectrometry (MS) Characterization
Structural Classification within Pyrrolophenanthridone Alkaloids
Based on its definitive structure, pratorimine is classified as a pyrrolophenanthridone alkaloid. acs.orgnih.gov This classification is derived from its core chemical scaffold, which features a phenanthridone ring system fused with a pyrrole (B145914) ring. This structural type is a recognized subgroup of the Amaryllidaceae alkaloids, a large and diverse family of natural products known for their complex structures. uantwerpen.bemdpi.com Other alkaloids, such as hippadine (B1673251), also belong to this class. researchgate.netbioline.org.br
Synthetic Chemistry of Pratorimine
Development of Unambiguous Synthetic Routes
The first and a notable unambiguous synthesis of pratorimine was reported in 1986 by Joshi, Desai, and Pelletier. acs.org This work was crucial as it definitively established the structure of pratorimine, resolving previous ambiguities. acs.org Prior to this synthesis, the structures of pratorimine and the related alkaloid pratorinine had been a subject of debate, with a revision proposed based on X-ray diffraction analysis of pratorinine. acs.org The synthesis by Joshi and his team provided unequivocal proof for the revised structure of pratorimine. acs.org
The synthetic sequence commenced with the preparation of 3-hydroxy-4-methoxy-6-nitrobenzoic acid. acs.org This starting material was then converted to its acid chloride using oxalyl chloride and subsequently condensed with indoline (B122111) to yield the N-acyl indoline derivative, 1'-(3-acetoxy-4-methoxy-6-nitrobenzoyl)-2',3'-dihydroindole. acs.org The synthesis proceeded through a series of transformations including hydrolysis of the acetate, reduction of the nitro group to an amine, and a Pschorr cyclization to construct the core phenanthridone skeleton. acs.org The final step involved a dehydrogenation reaction to furnish pratorimine. acs.org
Key Methodologies and Strategies in Total Synthesis
The total synthesis of pratorimine and related alkaloids showcases a variety of strategic approaches, from classical cyclization reactions to modern cross-coupling and electrochemical methods.
Retrosynthetic Analysis and Fragment Coupling
A logical retrosynthetic analysis of pratorimine (2) reveals the key bond disconnections necessary for its construction. The final dehydrogenation step suggests that the immediate precursor would be a dihydropyrrolophenanthridone derivative (10). acs.org This precursor can be traced back to an N-acyl indoline, which is formed by the coupling of two main fragments: a substituted benzoic acid derivative and indoline.
The synthesis by Joshi et al. exemplifies this fragment coupling strategy. acs.org The key fragments were a suitably functionalized benzoic acid (3-acetoxy-4-methoxy-6-nitrobenzoic acid) and indoline. These were coupled via an amide bond formation to create the precursor 1'-(3-acetoxy-4-methoxy-6-nitrobenzoyl)-2',3'-dihydroindole (6). acs.org This amide served as the linchpin for the subsequent intramolecular cyclization to form the tetracyclic core of pratorimine.
Regioselective and Stereoselective Transformations
The synthesis of pratorimine by Joshi and coworkers involved several key regioselective transformations. The nitration of the benzoic acid derivative and the subsequent Pschorr cyclization are critical steps where regioselectivity is paramount to achieving the desired substitution pattern on the aromatic rings of the final product. acs.org The Pschorr cyclization, in particular, relies on the regioselective intramolecular cyclization of a diazonium salt onto an adjacent aromatic ring to form the phenanthridone core. acs.org While this reaction provided the desired product, it was noted to be a low-yielding step in this specific synthesis. acs.org
Application of Cross-Coupling Reactions in Related Alkaloid Syntheses
While the original synthesis of pratorimine did not employ cross-coupling reactions, these methods have become instrumental in the synthesis of other Amaryllidaceae alkaloids with similar structural motifs. anu.edu.auresearchgate.netcapes.gov.br The Suzuki-Miyaura cross-coupling reaction, in particular, has been effectively used to construct the biaryl linkage that is a common feature in this class of compounds. anu.edu.auresearchgate.netcapes.gov.brnih.gov For instance, the synthesis of alkaloids like ungerimine and hippadine (B1673251) has been achieved using Suzuki aryl-aryl cross-coupling as a key step to form the central biaryl bond. capes.gov.br This powerful C-C bond-forming reaction offers a convergent and efficient alternative to classical methods for constructing the core structures of these alkaloids. The use of microwave-assisted Suzuki-Miyaura reactions has further enhanced the efficiency of these syntheses, especially for sterically hindered or electronically challenging substrates. nih.gov
Potential for Electrochemically Enabled Synthetic Approaches
Modern synthetic chemistry has seen the rise of electrochemistry as a powerful tool for the construction of complex molecules. researchgate.netnih.gov In the context of pyrrolophenanthridone alkaloids, electrochemical methods have shown significant potential. researchgate.netudel.eduresearchgate.net For example, the electrochemical oxidation of dihydropyrrolophenanthridine alkaloids has been utilized for the concise total syntheses of pratosine and hippadine, which are structurally related to pratorimine. researchgate.net This approach often involves an anodic oxidation to generate a radical cation, which can then undergo intramolecular cyclization or dehydrogenation. udel.edu A unified synthesis of several pyrrolophenanthridone alkaloids, including the conversion of pratosine to pratorimine, has been described using electrochemical dehydrogenation as a key step. udel.edu These methods are attractive due to their mild reaction conditions and high efficiency, offering a promising avenue for future syntheses of pratorimine and its analogs. researchgate.netnih.gov
Comparative Analysis of Synthetic Yields and Efficiency
A direct comparative analysis of multiple synthetic routes to pratorimine is limited, as the 1986 synthesis by Joshi et al. remains the most detailed and prominent route in the literature. acs.org However, an analysis of this synthesis provides insights into its efficiency.
Below is a table summarizing the key steps and reported yields from the synthesis of pratorimine by Joshi et al. acs.org
| Step | Starting Material | Product | Reported Yield |
| Amide Formation | 3-acetoxy-4-methoxy-6-nitrobenzoyl chloride & Indoline | 1'-(3-acetoxy-4-methoxy-6-nitrobenzoyl)-2',3'-dihydroindole (6) | Good |
| Pschorr Cyclization | 1'-(3-acetoxy-4-methoxy-6-aminobenzoyl)-2',3'-dihydroindole (8) | 9-acetoxy-10-methoxy-4,5-dihydro-7H-pyrrolo[3,2,1-de]phenanthridin-7-one (9) | Poor |
| Dehydrogenation | 9-hydroxy-10-methoxy-4,5-dihydro-7H-pyrrolo[3,2,1-de]phenanthridin-7-one (10) | Pratorimine (2) | Not specified, but product was isolated |
It is evident that while the synthesis by Joshi and his team was crucial for structural elucidation, there is ample room for the development of more efficient and higher-yielding synthetic routes to pratorimine, potentially leveraging modern cross-coupling and electrochemical strategies that have proven effective for analogous alkaloids.
Structure Property Relationships Spr of Pratorimine and Its Analogues
Impact of Structural Modifications on Molecular Framework and Reactivity
There is a notable absence of published research specifically investigating the impact of structural modifications on the molecular framework and reactivity of Pratorimine. While the synthesis of the parent compound has been achieved, studies detailing how alterations to its functional groups or core structure would influence its chemical behavior or biological activity are not available. For related Amaryllidaceae alkaloids, such studies have often been crucial in developing new therapeutic agents; however, this level of investigation has not been applied to Pratorimine.
Design and Synthesis of Pratorimine Analogues and Derivatives
The design and synthesis of analogues and derivatives of a natural product are fundamental to exploring its therapeutic potential. While a paper detailing the "Synthesis of Pratorimine" was published in 1986, there is no evidence in the accessible scientific literature of subsequent work focused on creating a library of Pratorimine analogues. capes.gov.br The development of synthetic routes to derivatives with modified substituents, which would be essential for a systematic study of structure-activity relationships, does not appear to have been a focus of research.
The following table would typically be populated with data on synthesized analogues; however, due to the lack of available information, it remains illustrative of the data that is currently missing from the scientific record.
Table 1: Hypothetical Data Table of Pratorimine Analogues
| Analogue | Modification | Synthetic Yield (%) | Notes on Reactivity |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Conformational Analysis and Stereochemical Influences on Molecular Features
Detailed conformational analysis and the influence of stereochemistry on the molecular features of Pratorimine have not been specifically reported. While the stereochemistry of related Amaryllidaceae alkaloids has been a subject of investigation, often using techniques like nuclear magnetic resonance and circular dichroism, similar studies dedicated to Pratorimine are not found in the literature. capes.gov.bracs.org Understanding the three-dimensional structure and stereochemical nuances of a molecule is critical for predicting its interaction with biological targets, a research area that remains unexplored for Pratorimine.
The table below is a placeholder for the kind of detailed research findings that are currently unavailable for Pratorimine.
Table 2: Placeholder for Detailed Research Findings on Pratorimine's Stereochemistry
| Stereochemical Feature | Influence on Molecular Property | Method of Analysis | Reference |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Biosynthetic Pathways and Metabolic Research on Pratorimine
Hypothesized Biosynthetic Routes in Amaryllidaceae Plants
The proposed biosynthetic pathway to pratorimine begins with the aromatic amino acids L-phenylalanine and L-tyrosine. These precursors undergo a series of enzymatic reactions to form the key intermediate, norbelladine (B1215549). This process is initiated by the deamination of L-phenylalanine to cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL). Subsequently, cinnamic acid is hydroxylated to 4-hydroxycinnamic acid by cinnamate-4-hydroxylase (C4H), a cytochrome P450 enzyme. Further hydroxylation yields 3,4-dihydroxycinnamic acid (caffeic acid), which is then converted to 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA). bohrium.com In parallel, L-tyrosine is decarboxylated by tyrosine decarboxylase (TYDC) to produce tyramine (B21549). mdpi.com
The pivotal step in the formation of the Amaryllidaceae alkaloid backbone is the condensation of tyramine and 3,4-DHBA to form a Schiff base, norcraugsodine. This is then reduced to norbelladine by noroxomaritidine/norcraugsodine reductase (NR). mdpi.com Norbelladine serves as the central precursor for a wide array of Amaryllidaceae alkaloids.
For the biosynthesis of crinine-type alkaloids like pratorimine, norbelladine undergoes O-methylation at the 4'-position of the tyramine-derived ring, a reaction catalyzed by norbelladine 4'-O-methyltransferase (N4OMT), to yield 4'-O-methylnorbelladine. nih.gov This intermediate is crucial as it directs the subsequent intramolecular oxidative coupling. The formation of the crinine (B1220781) skeleton occurs through a para-para' oxidative C-C coupling of 4'-O-methylnorbelladine, a reaction mediated by cytochrome P450 enzymes of the CYP96T family. researchgate.net This cyclization results in the formation of the characteristic 5,10b-ethanophenanthridine ring system of crinine-type alkaloids.
Further enzymatic modifications of the basic crinine skeleton, such as hydroxylation, methylation, and the formation of a methylenedioxy bridge, are required to yield the final structure of pratorimine. While the specific enzymes catalyzing these late-stage modifications in the pratorimine pathway have not been fully elucidated, it is hypothesized that they involve additional cytochrome P450 monooxygenases and methyltransferases. nih.gov
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Role in Biosynthesis |
| L-Phenylalanine | C9H11NO2 | 165.19 | Primary Precursor |
| L-Tyrosine | C9H11NO3 | 181.19 | Primary Precursor |
| Cinnamic acid | C9H8O2 | 148.16 | Intermediate |
| 4-Hydroxycinnamic acid | C9H8O3 | 164.16 | Intermediate |
| 3,4-Dihydroxybenzaldehyde | C7H6O3 | 138.12 | Precursor |
| Tyramine | C8H11NO | 137.18 | Precursor |
| Norbelladine | C15H17NO3 | 259.30 | Key Intermediate |
| 4'-O-Methylnorbelladine | C16H19NO3 | 273.33 | Key Intermediate for Crinine-type Alkaloids |
| Crinine | C16H17NO3 | 271.31 | Core Skeleton |
| Pratorimine | C17H17NO4 | 315.32 | Final Product |
Precursor Incorporation Studies and Enzymatic Intermediates
The elucidation of the biosynthetic pathway of Amaryllidaceae alkaloids has been significantly advanced by precursor incorporation studies using radiolabeled compounds. These studies have confirmed the roles of L-phenylalanine and L-tyrosine as the primary precursors for the crinine-type alkaloid haemanthamine. bohrium.com Specifically, feeding experiments in Narcissus pseudonarcissus with [3-¹⁴C]trans-cinnamic acid, [3-¹⁴C]4-hydroxycinnamic acid, and [³H]3,4-dihydroxybenzaldehyde demonstrated their incorporation into haemanthamine. bohrium.com
A pivotal finding from these studies was the identification of 4'-O-methylnorbelladine as the last common intermediate before the pathway branches into the different Amaryllidaceae alkaloid skeletons. bohrium.com The incorporation of labeled 4'-O-methylnorbelladine into crinine-type alkaloids provides strong evidence for its role as a direct precursor. nih.gov
While specific precursor incorporation studies for pratorimine are not extensively documented, the established pathway for crinine-type alkaloids strongly suggests that it is biosynthesized from 4'-O-methylnorbelladine. The enzymatic intermediates following the formation of the crinine skeleton are less well-defined. It is proposed that a series of hydroxylation and methylation reactions, catalyzed by specific enzymes, lead to the final structure of pratorimine. The identification of these enzymatic intermediates is an active area of research.
| Enzyme | Abbreviation | Function | Precursor | Product |
| Phenylalanine ammonia-lyase | PAL | Deamination | L-Phenylalanine | Cinnamic acid |
| Cinnamate-4-hydroxylase | C4H | Hydroxylation | Cinnamic acid | 4-Hydroxycinnamic acid |
| Tyrosine decarboxylase | TYDC | Decarboxylation | L-Tyrosine | Tyramine |
| Norbelladine synthase | NBS | Condensation | Tyramine + 3,4-DHBA | Norcraugsodine |
| Noroxomaritidine/norcraugsodine reductase | NR | Reduction | Norcraugsodine | Norbelladine |
| Norbelladine 4'-O-methyltransferase | N4OMT | O-Methylation | Norbelladine | 4'-O-Methylnorbelladine |
| Cytochrome P450 96T | CYP96T | Oxidative C-C coupling | 4'-O-Methylnorbelladine | Crinine skeleton |
In Silico Reconstruction and Analysis of Metabolic Pathways for Alkaloid Biosynthesis
In recent years, in silico approaches, including transcriptomics and proteomics, have become powerful tools for elucidating the biosynthetic pathways of Amaryllidaceae alkaloids. mdpi.comnih.gov By analyzing the transcriptomes of Amaryllidaceae species known to produce these alkaloids, researchers can identify candidate genes encoding the enzymes involved in their biosynthesis.
For example, the sequencing of transcriptomes from Narcissus sp. aff. pseudonarcissus and Lycoris aurea has facilitated the discovery of genes encoding key enzymes such as N4OMT. nih.gov Furthermore, proteomic studies of Lycoris species have identified proteins that are differentially expressed in correlation with alkaloid content, providing insights into the regulatory mechanisms of their biosynthesis. mdpi.com These studies have highlighted the involvement of enzymes from the O-methyltransferase and cytochrome P450 families, which are crucial for the diversification of Amaryllidaceae alkaloid structures.
While a specific in silico reconstruction of the pratorimine biosynthetic pathway has not yet been reported, these computational approaches hold great promise for identifying the remaining unknown enzymes in the pathway. By correlating the presence of specific gene transcripts and proteins with the accumulation of pratorimine in different plant tissues or under various conditions, it is possible to pinpoint the candidate genes responsible for the final steps of its biosynthesis. This information can then be used for functional characterization of the encoded enzymes, ultimately leading to a complete understanding of the metabolic pathway.
Computational Chemistry and Molecular Modeling Studies of Pratorimine
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical (QM) calculations are fundamental in determining the electronic structure, reactivity, and spectroscopic properties of a molecule. nih.govresearchgate.net These methods, including Density Functional Theory (DFT), are often used to calculate properties like orbital energies, electrostatic potential, and bond orders, which are essential for understanding a compound's reactivity and interaction with biological targets. eurekaselect.comrsc.orgdergipark.org.tr
A review of published research indicates that no specific studies employing quantum mechanical calculations to elucidate the electronic structure and reactivity of Pratorimine have been reported. While QM methods have been applied to other Amaryllidaceae alkaloids to understand their structure and properties, similar analyses for Pratorimine are absent. researchgate.netrsc.org
Molecular Dynamics Simulations for Conformational Landscape Analysis
Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior, allowing for the exploration of the conformational landscape, flexibility, and interactions with solvent or biological macromolecules over time. This technique is invaluable for understanding how a molecule like an alkaloid might bind to a receptor or enzyme. uba.ar
There are no specific molecular dynamics simulation studies focused on Pratorimine in the available scientific literature. Such studies would be beneficial in understanding its structural dynamics and potential interactions with biological systems, but this research has yet to be undertaken or published.
Computational Approaches for Structure-Property Relationship Predictions
The prediction of structure-property relationships, often through Quantitative Structure-Activity Relationship (QSAR) models, is a key computational approach in medicinal chemistry. These models correlate the structural or physicochemical properties of compounds with their biological activities. ub.edu
Currently, there are no published QSAR studies or other computational structure-property relationship predictions specifically for Pratorimine. While such studies exist for other Amaryllidaceae alkaloids, providing insights into their biological activities, this area remains unexplored for Pratorimine. researchgate.net
Advanced Analytical Methodologies in Pratorimine Research
High-Resolution Chromatographic Separation Techniques
High-resolution chromatographic techniques are indispensable for the isolation and quantification of Pratorimine from plant extracts and other complex mixtures. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the primary methods used, offering superior resolution and sensitivity.
In the analysis of Amaryllidaceae alkaloids, including Pratorimine, Reverse-Phase HPLC is a commonly employed technique. The separation is typically achieved on a C18 column, which provides a non-polar stationary phase. The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with a modifier such as formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent (commonly acetonitrile (B52724) or methanol). The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of compounds with varying polarities.
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile or derivatized alkaloids. scispace.combiocrick.com For GC analysis, non-volatile compounds like Pratorimine may require derivatization to increase their volatility and thermal stability.
Hyphenated techniques such as HPLC coupled with Photo-Diode Array (PDA) detection and Solid-Phase Extraction (SPE) followed by Nuclear Magnetic Resonance (NMR) spectroscopy (HPLC-PDA-SPE-NMR) have been utilized in the comprehensive study of alkaloid profiles in plants known to contain Pratorimine. uantwerpen.be This approach allows for the online separation, UV-Vis spectral characterization, and subsequent isolation of compounds for detailed structural analysis by NMR.
Table 1: Representative HPLC Conditions for Amaryllidaceae Alkaloid Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Linear gradient from 10% to 90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | PDA at 200-400 nm |
| Temperature | 25 °C |
This table represents typical starting conditions for method development for the analysis of Amaryllidaceae alkaloids and may require optimization for Pratorimine specifically.
Advanced Mass Spectrometry for Trace Analysis and Metabolite Identification
Mass spectrometry (MS) is a cornerstone in the analysis of Pratorimine, providing sensitive and specific detection, as well as crucial information for structural elucidation and metabolite identification. thermofisher.comthermofisher.com When coupled with a chromatographic separation technique (LC-MS or GC-MS), it becomes a powerful tool for analyzing complex mixtures. scispace.comresearchgate.net
High-resolution mass spectrometry (HRMS), using analyzers such as Time-of-Flight (TOF) or Orbitrap, is particularly valuable. It allows for the determination of the elemental composition of Pratorimine and its metabolites with high accuracy, which is a critical step in their identification. Electrospray ionization (ESI) is a commonly used soft ionization technique for LC-MS analysis of alkaloids like Pratorimine, as it typically produces protonated molecules [M+H]+ with minimal fragmentation, providing clear molecular weight information. researchgate.net
Tandem mass spectrometry (MS/MS or MSn) is employed to induce fragmentation of the molecular ion. researchgate.net The resulting fragmentation pattern is a unique fingerprint of the molecule and provides detailed structural information. manchester.ac.ukresearchgate.net By analyzing these fragments, researchers can deduce the connectivity of atoms within the Pratorimine molecule and identify its metabolites by comparing their fragmentation patterns to that of the parent compound. While specific fragmentation data for Pratorimine is not widely published, studies on related Amaryllidaceae alkaloids have shown characteristic fragmentation pathways that can be used for their identification and differentiation. researchgate.net
Table 2: Key Mass Spectrometry Techniques in Pratorimine Research
| Technique | Application |
| LC-ESI-HRMS | Accurate mass measurement for elemental composition determination of Pratorimine and its potential metabolites. |
| LC-MS/MS | Structural elucidation through fragmentation analysis and identification of metabolites in complex biological samples. |
| GC-MS | Analysis of volatile derivatives of Pratorimine and related compounds in plant extracts. biocrick.com |
Nuclear Magnetic Resonance (NMR) for Solution and Solid-State Structural Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules like Pratorimine in both solution and solid states. scispace.commdpi.comup.ac.za A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to determine the complete chemical structure.
Solution-State NMR: For solution-state analysis, the Pratorimine sample is dissolved in a deuterated solvent.
1H NMR: Provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to each other through spin-spin coupling.
13C NMR: Reveals the number of different types of carbon atoms in the molecule. mdpi.com
2D NMR Experiments:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish proton-proton connectivities within spin systems.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close to each other in space, which is essential for determining the stereochemistry of the molecule.
Solid-State NMR: Solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of Pratorimine in its crystalline or amorphous solid form. This technique is particularly useful for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties, and ssNMR is a powerful tool for their characterization. nih.gov Cross-Polarization Magic-Angle Spinning (CP/MAS) is a common ssNMR technique used to obtain high-resolution spectra of solid samples. To date, specific solid-state NMR studies on Pratorimine have not been reported in the literature.
Future Perspectives and Emerging Research Directions for Pratorimine
Innovations in Sustainable and Green Synthetic Methodologies
The chemical synthesis of natural products is often resource-intensive and can generate significant chemical waste. The principles of green chemistry aim to mitigate this environmental impact by designing more efficient and sustainable synthetic routes. dntb.gov.uachimia.chresearchgate.net The future of pratorimine synthesis will likely be shaped by these principles, moving away from traditional, multi-step syntheses toward more eco-friendly alternatives.
Key areas of innovation in sustainable synthesis that could be applied to pratorimine include:
Biocatalysis: The use of enzymes to perform specific chemical transformations offers a highly selective and environmentally benign approach to synthesis. dntb.gov.ua For Amaryllidaceae alkaloids, biocatalytic methods have been explored for the efficient total synthesis of related compounds. researchgate.net Future research could focus on identifying or engineering enzymes capable of catalyzing key steps in the synthesis of pratorimine, potentially from renewable feedstocks.
Flow Chemistry: This technique involves performing chemical reactions in a continuous-flow reactor, which allows for precise control over reaction parameters, improved safety, and reduced solvent usage. chimia.ch Flow-based methods are increasingly being used for the synthesis of complex molecules, including peptides and proteins, and could be adapted for the efficient and scalable production of pratorimine and its analogues. chimia.ch
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields in organic synthesis, often with reduced energy consumption compared to conventional heating methods. dntb.gov.uadntb.gov.ua This approach has been successfully applied to the synthesis of various fine chemicals and could be a valuable tool in developing more efficient synthetic routes to pratorimine. dntb.gov.ua
Use of Greener Solvents: A central tenet of green chemistry is the replacement of hazardous organic solvents with more environmentally friendly alternatives, such as water, ionic liquids, or supercritical fluids. chimia.ch Research into the synthesis of pratorimine could explore the use of these greener solvents to reduce the environmental footprint of the process.
The development of sustainable synthetic methodologies for pratorimine is not only an environmental imperative but also a practical one, as it could lead to more cost-effective and efficient production of this compound for further research and potential applications.
Exploration of Novel Structural Motifs in Pratorimine Analogues
The biological activity of a natural product is intrinsically linked to its three-dimensional structure. The synthesis of analogues with novel structural motifs is a cornerstone of medicinal chemistry, as it allows for the exploration of structure-activity relationships and the potential discovery of compounds with improved properties. While the synthesis of pratorimine itself has been reported, the exploration of its chemical space through the creation of analogues remains a largely untapped area of research. researchgate.netcapes.gov.br
Future research in this area should focus on:
Systematic Structural Modifications: The targeted modification of pratorimine's core structure, such as alterations to the aromatic rings, the lactam function, or the methoxy (B1213986) and hydroxy substituents, could lead to the discovery of analogues with enhanced or novel biological activities. The synthesis of a variety of analogues would provide valuable data for understanding which structural features are critical for any observed biological effects.
Development of Analogue Libraries: The creation of a library of pratorimine analogues would enable high-throughput screening for various biological targets. This approach has been instrumental in the discovery of new drug leads from other natural product scaffolds.
Investigation of Structure-Activity Relationships (SAR): By systematically altering the structure of pratorimine and evaluating the biological activity of the resulting analogues, researchers can build a comprehensive understanding of the molecule's SAR. This knowledge is crucial for the rational design of more potent and selective compounds.
The exploration of novel structural motifs in pratorimine analogues holds the promise of unlocking new biological activities and deepening our understanding of how this class of molecules interacts with biological systems.
Advanced Computational Tools for Predictive Chemical Research
In recent years, computational chemistry and bioinformatics have become indispensable tools in chemical research, enabling the prediction of molecular properties, the simulation of molecular interactions, and the rational design of new compounds. nih.gov The application of these tools to pratorimine research could significantly accelerate the pace of discovery.
Key computational approaches that could be applied to pratorimine include:
Molecular Docking and Dynamics Simulations: These methods can be used to predict how pratorimine and its analogues bind to specific protein targets. For example, in silico studies have been used to investigate the interaction of other Amaryllidaceae alkaloids with biological targets like the Trypanosoma cruzi trans-sialidase enzyme. Similar approaches could be used to identify potential protein targets for pratorimine and to guide the design of analogues with improved binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use statistical methods to correlate the chemical structure of a series of compounds with their biological activity. By developing QSAR models for pratorimine analogues, researchers could predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
ADMET Prediction: In silico tools can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of molecules. Applying these tools to pratorimine and its analogues would provide early insights into their drug-like properties and potential liabilities.
The integration of advanced computational tools into pratorimine research would enable a more data-driven and predictive approach to the discovery and development of new bioactive compounds.
Interdisciplinary Integration in Natural Product Chemical Biology
Chemical biology is an interdisciplinary field that employs chemical tools and techniques to study and manipulate biological systems. Natural products have historically played a pivotal role in chemical biology, serving as molecular probes to elucidate complex biological processes. Pratorimine, as a structurally unique natural product, has the potential to be a valuable tool in this field.
Future interdisciplinary research involving pratorimine could focus on:
Target Identification and Validation: A key challenge in natural product research is identifying the specific cellular targets through which they exert their biological effects. Modern chemical biology approaches, such as affinity-based protein profiling and photo-affinity labeling, could be used to identify the protein binding partners of pratorimine within a cell.
Development of Chemical Probes: Pratorimine could be chemically modified to create probes for studying specific biological pathways. For example, the introduction of a fluorescent tag or a biotin (B1667282) handle would allow for the visualization and isolation of pratorimine-protein complexes.
Elucidation of Mechanisms of Action: By combining chemical synthesis, computational modeling, and cell biology techniques, researchers can unravel the detailed molecular mechanisms by which pratorimine and its analogues exert their biological effects. This interdisciplinary approach is essential for translating basic discoveries into tangible applications.
The integration of pratorimine into the broader field of chemical biology will not only enhance our understanding of this specific molecule but also contribute to the larger goal of using small molecules to probe and understand the complexities of life.
Q & A
Basic Research Questions
Q. What spectroscopic methods are most effective for determining Pratorimine’s molecular structure, and how should data interpretation be validated?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) with high-resolution mass spectrometry (HR-MS) for structural elucidation. Validate results by comparing spectral data with synthetic analogs or computational predictions (e.g., density functional theory). For reproducibility, document solvent systems, temperature, and calibration standards .
- Table 1 : Comparison of Structural Analysis Techniques
| Technique | Resolution | Sample Prep Time | Key Limitations |
|---|---|---|---|
| NMR | Atomic | 2–6 hours | Requires pure samples |
| HR-MS | Molecular | 1–3 hours | Limited to volatile compounds |
Q. How can researchers design in vitro assays to assess Pratorimine’s bioactivity while minimizing false positives?
- Methodological Answer : Use dose-response curves with triplicate measurements and include negative controls (e.g., solvent-only). Employ orthogonal assays (e.g., enzyme inhibition + cell viability) to cross-validate results. Statistical thresholds (e.g., p < 0.01) should align with preclinical reporting guidelines .
Q. What are the optimal chromatographic conditions for isolating Pratorimine from complex natural extracts?
- Methodological Answer : Test reverse-phase HPLC with C18 columns and gradient elution (e.g., 10–90% acetonitrile/water). Monitor purity via UV-Vis at λmax ≈ 280 nm. Validate separation efficiency using spiked samples and internal standards .
Advanced Research Questions
Q. How can conflicting data on Pratorimine’s mechanism of action across studies be systematically reconciled?
- Methodological Answer : Conduct a meta-analysis to identify variables affecting outcomes (e.g., cell lines, dosage ranges). Use the PICOT framework to standardize comparisons:
- P opulation (e.g., cancer vs. normal cells)
- I ntervention (dose/concentration)
- C omparator (positive/negative controls)
- O utcome (e.g., apoptosis vs. necrosis)
- T imeframe (acute vs. chronic exposure)
Reference systematic review protocols from for data synthesis .
Q. What computational strategies are recommended to model Pratorimine’s interactions with target proteins?
- Methodological Answer : Employ molecular docking (AutoDock Vina) paired with molecular dynamics simulations (GROMACS) to predict binding affinities and conformational changes. Validate with mutagenesis studies or cryo-EM data. Ensure force fields and solvent models are explicitly documented .
Q. How should researchers optimize Pratorimine’s synthetic pathway to improve yield and scalability for preclinical trials?
- Methodological Answer : Apply design of experiments (DoE) to test variables (catalyst type, temperature, reaction time). Use response surface methodology (RSM) to model interactions between factors. Report yields, enantiomeric excess, and purification steps per pharmaceutical standards .
- Table 2 : Synthetic Optimization Parameters
| Variable | Range Tested | Optimal Value | Yield Increase |
|---|---|---|---|
| Temperature | 60–120°C | 90°C | 22% |
| Catalyst | Pd/C vs. Ni | Pd/C | 15% |
Data Contradiction & Validation
Q. What statistical approaches are critical when Pratorimine’s pharmacokinetic data varies significantly between animal models?
- Methodological Answer : Perform ANOVA with post-hoc tests (Tukey’s HSD) to identify interspecies differences. Use bootstrap resampling to assess confidence intervals for parameters like Cmax and AUC. Align with NIH guidelines for preclinical reproducibility .
Q. How can researchers address discrepancies in Pratorimine’s toxicity profiles reported in independent studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
